Cas no 84646-68-4 (Dimethyl 3-Cyclopentene-1,1-dicarboxylate)

Dimethyl 3-Cyclopentene-1,1-dicarboxylate is a versatile cyclic diester compound characterized by its reactive cyclopentene ring and two ester functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing cyclopentane-based frameworks and functionalized derivatives. The compound's high reactivity in Diels-Alder and Michael addition reactions enables its use in the preparation of complex molecules, including pharmaceuticals and fine chemicals. Its ester groups also facilitate further derivatization through hydrolysis, reduction, or transesterification. The product is typically supplied as a stable, high-purity liquid or solid, ensuring consistent performance in synthetic applications. Its balanced reactivity and selectivity make it a useful building block in medicinal and materials chemistry research.
Dimethyl 3-Cyclopentene-1,1-dicarboxylate structure
84646-68-4 structure
Product Name:Dimethyl 3-Cyclopentene-1,1-dicarboxylate
CAS No:84646-68-4
MF:C9H12O4
MW:184.189183235168
MDL:MFCD00154460
CID:60743
PubChem ID:699253
Update Time:2025-10-29

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl cyclopent-3-ene-1,1-dicarboxylate
    • Dimethyl 3-cyclopentene dicarbonate
    • Dimethyl 3-cyclopentene-1,1-dicarboxylate
    • dimethyl cyclopent-3-en-1,1-dicarboxylate
    • methyl 1-(Methoxycarbonyl)cyclopent-3-enecarboxylate
    • 3-Cyclopentene-1,1-dicarboxylic acid, dimethyl ester (9CI)
    • 1,1-Dimethyl cyclopent-3-ene-1,1-dicarboxylate
    • HMS1394L18
    • AKOS001038189
    • CS-0061802
    • AS-15542
    • BCP24344
    • W16710
    • Z56766443
    • SCHEMBL7090808
    • dimethylcyclopent-3-ene-1,1-dicarboxylate
    • 84646-68-4
    • PQMIUYZOJQILOZ-UHFFFAOYSA-N
    • 3-Cyclopentene-1,1-dicarboxylic acid dimethyl ester
    • Enamine_000260
    • DB-080903
    • DTXSID90351391
    • MFCD00154460
    • Dimethyl-3-cyclopentene-1,1-dicarboxylate
    • Dimethyl 3-Cyclopentene-1,1-dicarboxylate
    • MDL: MFCD00154460
    • Inchi: 1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3
    • InChI Key: PQMIUYZOJQILOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC=CC1)C(OC)=O)OC

Computed Properties

  • Exact Mass: 184.07400
  • Monoisotopic Mass: 184.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.183
  • Boiling Point: 205.1 ℃ at 760 mmHg
  • Flash Point: 91.5°C
  • Refractive Index: 1.483
  • PSA: 52.60000
  • LogP: 0.66880

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Customs Data

  • HS CODE:2917209090
  • Customs Data:

    China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

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Dimethyl 3-Cyclopentene-1,1-dicarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]tetrach… Solvents: Dichloromethane ;  2 h, 25 °C
Reference
Synthesis of Pyrimidine-Modified NHC Ruthenium-Alkylidene Catalysts and Their Application in RCM, CM, EM and ROMP Reactions
Wu, Guang-Long; Cao, Sheng-Li; Chen, Jian; Chen, Zili, European Journal of Organic Chemistry, 2012, 2012(34), 6777-6784

Production Method 2

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  7 h, rt
Reference
Stereoselective Arylation of Substituted Cyclopentenes by Substrate-Directable Heck-Matsuda Reactions: A Concise Total Synthesis of the Sphingosine 1-Phosphate Receptor (S1P1) Agonist VPC01091
Oliveira, Caio C.; dos Santos, Emerson A. F.; Nunes, Julia H. Bormio; Correia, Carlos Roque D., Journal of Organic Chemistry, 2012, 77(18), 8182-8190

Production Method 3

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(t… Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C → rt
Reference
Generation and spectroscopic characterization of ruthenacyclobutane and ruthenium olefin carbene intermediates relevant to ring closing metathesis catalysis
van der Eide, Edwin F.; Romero, Patricio E.; Piers, Warren E., Journal of the American Chemical Society, 2008, 130(13), 4485-4491

Production Method 4

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  3 min, 80 °C
Reference
Microwave-assisted ruthenium-catalyzed olefin metathesis under solvent-free conditions
Thanh, Giang Vo; Loupy, Andre, Tetrahedron Letters, 2003, 44(51), 9091-9094

Production Method 5

Reaction Conditions
1.1 Catalysts: (SP-5-31)-Dichloro(3,3-diphenyl-1,2-propadien-1-ylidene)bis(tricyclohexylphosphi… Solvents: Dichloromethane
Reference
Coordinatively unsaturated ruthenium allenylidene complexes: highly effective, well defined catalysts for the ring-closure metathesis of α,ω-dienes and dienynes
Fuerstner, Alois; Liebl, Monika; Hill, Anthony F.; Wilton-Ely, James D. E. T., Chemical Communications (Cambridge), 1999, (7), 601-602

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: Dimethylformamide
Reference
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: Dimethylformamide ;  4 h, 0 °C
1.2 0 °C → rt; 3 d, rt; rt → 0 °C
Reference
Synthesis of (±)-1,2,3-triazolo-3'-deoxy-4'-hydroxymethyl carbanucleosides via click' cycloaddition
Broggi, Julie; Joubert, Nicolas; Diez-Gonzalez, Silvia; Berteina-Raboin, Sabine; Zevaco, Thomas; et al, Tetrahedron, 2009, 65(6), 1162-1170

Production Method 8

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst (reaction products with isopropoxy-vinyl-Ph containing siloxane) Solvents: Dichloromethane ;  20 h, 25 °C
Reference
Highly active silica gel-supported metathesis (pre)catalysts
Fischer, Dirk; Blechert, Siegfried, Advanced Synthesis & Catalysis, 2005, 347(10), 1329-1332

Production Method 9

Reaction Conditions
1.1 Catalysts: Ruthenium, dichloro[(2E)-1-[2-(1-methylethoxy-κO)phenyl]-3-phenyl-2-propenyliden… Solvents: Dichloromethane ;  2 h, reflux
Reference
Bidentate Ruthenium Vinylcarbene Catalysts Derived from Enyne Metathesis
Fuerstner, Alois; Davies, Paul W.; Lehmann, Christian W., Organometallics, 2005, 24(16), 4065-4071

Production Method 10

Reaction Conditions
1.1 400 - 425 °C
Reference
The vinylcyclopropane-cyclopentene rearrangement
Hudlicky, Tomas; Kutchan, Toni M.; Naqvi, Saiyid M., Organic Reactions (Hoboken, 1985, 33,

Production Method 11

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  18 h, 25 °C
Reference
Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins
BouzBouz, Samir; Boulard, Lucie; Cossy, Janine, Organic Letters, 2007, 9(19), 3765-3768

Production Method 12

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  72 h, reflux
Reference
A flexible, efficient synthesis of (±)-carbocyclic phosphonic acid nucleoside derivatives
Wainwright, Phillip; Maddaford, Adrian; Bissell, Richard; Fisher, Ray; Leese, David; et al, Synlett, 2005, (5), 765-768

Production Method 13

Reaction Conditions
1.1 Catalysts: Ruthenium, dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-yli… Solvents: Dichloromethane
Reference
Study Concerning the Effects of Chelation on the Structure and Catalytic Activity of Ruthenium Carbene Complexes
Fuerstner, Alois; Thiel, Oliver R.; Lehmann, Christian W., Organometallics, 2002, 21(2), 331-335

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Raw materials

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Preparation Products

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:84646-68-4)Dimethyl 3-Cyclopentene-1,1-dicarboxylate
Order Number:A852725
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:42
Price ($):198.0/691.0
Email:sales@amadischem.com

Additional information on Dimethyl 3-Cyclopentene-1,1-dicarboxylate

Recent Advances in the Application of Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4) in Chemical Biology and Pharmaceutical Research

Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclopentene ring and dicarboxylate functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, material science, and as a building block for complex organic frameworks.

One of the most notable advancements in the use of Dimethyl 3-Cyclopentene-1,1-dicarboxylate is its role in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized a combination of molecular docking and in vitro assays to identify the most promising candidates, highlighting the compound's potential as a scaffold for developing new anti-inflammatory drugs.

In addition to its pharmaceutical applications, Dimethyl 3-Cyclopentene-1,1-dicarboxylate has been investigated for its utility in material science. A recent report in Advanced Materials detailed its use as a precursor for the synthesis of functionalized polymers with tunable mechanical properties. The study revealed that the compound's unique structure allows for the incorporation of various side chains, enabling the design of materials with specific characteristics such as biodegradability and enhanced thermal stability.

Another area of interest is the compound's role in asymmetric catalysis. A 2022 publication in Organic Letters described its use as a chiral auxiliary in the enantioselective synthesis of complex natural products. The researchers achieved high enantiomeric excess (ee) values, underscoring the compound's potential in the production of optically active pharmaceuticals. This finding opens new avenues for the development of more efficient and sustainable synthetic routes.

Despite these promising developments, challenges remain in the large-scale production and application of Dimethyl 3-Cyclopentene-1,1-dicarboxylate. Issues such as yield optimization, purification methods, and environmental impact need to be addressed to fully realize its potential. Future research directions may include the exploration of greener synthetic protocols and the development of novel derivatives with enhanced biological activity.

In conclusion, Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to material science, highlight its versatility and potential for future innovations. Continued research and development efforts will be crucial in unlocking its full potential and addressing existing challenges.

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Amadis Chemical Company Limited
(CAS:84646-68-4)Dimethyl 3-Cyclopentene-1,1-dicarboxylate
A852725
Purity:99%/99%
Quantity:25g/100g
Price ($):198.0/691.0
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